molecular formula C3H5N3O2 B041882 4-Methyl-1,2,4-triazolidine-3,5-dione CAS No. 16312-79-1

4-Methyl-1,2,4-triazolidine-3,5-dione

Cat. No. B041882
CAS RN: 16312-79-1
M. Wt: 115.09 g/mol
InChI Key: XJOOWWMZMXBLAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-1,2,4-triazolidine-3,5-dione has been explored through different methods. A notable approach includes solid-phase synthesis techniques, which offer a traceless synthesis route via cyclo-elimination from the solid phase, induced by catalytic amounts of base or by simply refluxing the urea carbamate intermediate (Park & Cox, 2002).

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,4-triazolidine-3,5-dione has been determined to exist in the diketo form within crystals. The geometry of the ring adopts a conformation between an envelope and a half-chair, with adjacent hydrogen atoms in a trans position. This structure is stabilized by N-H...O hydrogen bonds, forming an eight-membered pseudocycle that influences the packing mode in the crystal lattice (Tenon, Carles, & Aycard, 1995).

Chemical Reactions and Properties

4-Methyl-1,2,4-triazolidine-3,5-dione participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, its interaction with tetracyclopropylethylene leads to the formation of a meso-ionic compound through a unique reaction pathway, influenced by the cyclopropyl groups' steric and conformational properties. This compound undergoes an unprecedented rearrangement to diazetidine upon heating, showcasing its reactive adaptability (Kim & O’Shea, 2004).

Physical Properties Analysis

The crystalline structure and intermolecular hydrogen bonding significantly affect 4-Methyl-1,2,4-triazolidine-3,5-dione's physical properties. Its packing mode in crystals, dictated by the hydrogen bonding and geometric conformation, can influence its solubility, melting point, and other physical characteristics relevant to its handling and application in chemical syntheses.

Chemical Properties Analysis

Chemically, 4-Methyl-1,2,4-triazolidine-3,5-dione exhibits properties typical of triazolidinediones, such as the ability to form stable adducts with conjugated dienes through Diels-Alder cycloaddition. This reactivity is utilized in derivatization techniques for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), highlighting its utility as a chemical tool for the selective analysis of conjugated dienes (Young, Vouros, & Holick, 1990).

Scientific Research Applications

  • Hypolipidemic Agent : It has been found effective in reducing serum cholesterol and triglyceride levels in rodents by inhibiting lipid synthesis-related enzymes (Simlot et al., 1994).

  • Anti-Diabetic Potential : Exhibits potential in reducing diabetic complications by inhibiting aldose reductase activity in rat lenses (Hall et al., 1992).

  • Molecular Structure Insights : Studies have shown its hydrogen bonds significantly influence the conformation and packing mode of the diketo ring (Tenon et al., 1995).

  • Antimicrobial and Antioxidant Properties : Demonstrates in vitro antibacterial, antifungal, and antioxidant activities against various bacteria and yeasts (Adibi et al., 2012).

  • Polyurea Synthesis : Used in synthesizing novel naphthalene-containing polyureas showing the potential for material science applications (Mallakpour & Zandi, 2006).

  • Enzyme Inhibition for Leukemia Treatment : Shows potential as selective inhibitors of Tmolt4 leukemia Type II IMPDH activity, suggesting less toxic effects on normal cells and selective inhibition of proliferating cells (Hall et al., 2001).

  • Cancer Therapeutics : Exhibits potent cytotoxic activity against various cancer cell lines, indicating potential therapeutic use (Hall et al., 1992).

  • Synthetic Chemistry : Utilized in the one-pot synthesis method for 4-substituted urazoles, showing efficiency and potential for further chemical transformations (Ghorbani‐Choghamarani et al., 2014).

  • Photoactive Material Creation : Integrated into the synthesis of new photoactive polyamides, indicating its utility in photocatalytic processes (Mallakpour & Rafiee, 2007).

Safety And Hazards

The safety information available indicates that 4-Methyl-1,2,4-triazolidine-3,5-dione is a non-combustible solid . It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

While specific future directions for 4-Methyl-1,2,4-triazolidine-3,5-dione are not mentioned, its use as a dienophile in the partial elucidation of Trichogramma putative sex pheromone suggests potential applications in the study of insect pheromones .

properties

IUPAC Name

4-methyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOOWWMZMXBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936791
Record name 4-Methyl-4H-1,2,4-triazole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,4-triazolidine-3,5-dione

CAS RN

16312-79-1
Record name Bicarbamimide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4H-1,2,4-triazole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,4-triazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DR Adams, AF Barnes, F Cassidy… - Journal of the Chemical …, 1984 - pubs.rsc.org
In the search for active, more selective prostaglandin analogues, the synthesis of 8,10,12-tri-azaprostaglandin analogues has been achieved from readily available 4-methyl-1,2,4-…
Number of citations: 9 pubs.rsc.org
GW Breton, JA Bowron Jr - Molbank, 2022 - mdpi.com
Appropriately substituted N-centered urazolyl radicals are capable of generating interesting cage-like structures upon forming NN bonds. The radicals are generated by the oxidation of …
Number of citations: 1 www.mdpi.com
T Oshikawa, M Yamashita - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
Alcohols were succesfully converted to the corresponding alkyl halides using the betaine provided by tertiary phosphine/4-methyl-1,2,4-triazolidine-3,5-dione (MTAD) system. …
Number of citations: 16 www.journal.csj.jp
P Ashkenazi, M Kaftory - Acta Crystallographica Section C: Crystal …, 1993 - scripts.iucr.org
(IUCr) Structures of Diels-Alder mono-adducts of 4-phenyl- or 4-methyl-1,2,4-triazolidine-3,5-dione with 11-substituted-1,6-methano[10]annulene Acta Crystallographica Section C …
Number of citations: 1 scripts.iucr.org
K Bynum, R Rothchild - Spectroscopy letters, 1997 - Taylor & Francis
4-Methyl-1, 2, 4-triazoline-3, 5-dione was produced by lead tetraacetate oxidation of 4-methylurazole and allowed to react with phencyclone, 1-The resulting Diels-Alder adduct, 2, has …
Number of citations: 7 www.tandfonline.com
GW Breton - Molbank, 2023 - mdpi.com
Urazolyl radicals are a class of persistent nitrogen-centered radicals. In a previous work, we successfully formed self-assembled monolayers of substituted urazolyl radicals on gold …
Number of citations: 3 www.mdpi.com
G Vassilikogiannakis, M Stratakis, M Orfanopoulos - ARKIVOC, 2002 - arkat-usa.org
Primary and secondary isotope effects were determined for the reaction of 4-methyl [1, 2, 4]-triazoline-3, 5-dione with 2, 5-dimethyl-2, 4-hexadiene-1, 1, 1, 2', 2', 2'-d6. The results are …
Number of citations: 1 www.arkat-usa.org
KL Martin, GW Breton - Acta Crystallographica Section C: Structural …, 2017 - scripts.iucr.org
Nitrogen-centered urazole radicals exist in equilibrium with tetrazane dimers in solution. The equilibrium established typically favors the free-radical form. However, 1-arylurazole …
Number of citations: 6 scripts.iucr.org
W Adam, M Richter - Chemische Berichte, 1992 - Wiley Online Library
The ene reaction of 4‐methyl‐1,2,4‐triazoline‐3,5‐dione (MTAD) with vinylsilanes 1 has been investigated. In all cases studied, only hydrogen abstraction geminal to the silyl group with …
JT Witkowski - 1970 - search.proquest.com
NUCLEOSIDE DERIVATIVES OF CERTAIN 1,2,4-TRIAZOLES NUCLEOSIDE DERIVATIVES OF CERTAIN 1,2,4-TRIAZOLES Full Text This dissertation has been microfilmed exactly as …
Number of citations: 2 search.proquest.com

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